Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride
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Overview
Description
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride: is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its bromine atom at the 6-position of the benzo[d]thiazole ring and a dimethylaminoethyl group attached to the carbamoyl moiety.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor properties .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, potentially influencing processes such as inflammation, oxidation, and cell proliferation .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the thiazole ring. Subsequent bromination at the 6-position of the thiazole ring can be achieved using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amines.
Substitution: Iodobenzothiazole derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Another thiazole derivative with a similar structure but different substituents.
Thiazole derivatives with different halogens: Compounds with fluorine, chlorine, or iodine substituents at the 6-position.
Uniqueness: The uniqueness of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S.ClH/c1-23(2)10-11-24(20-22-16-9-8-15(21)12-17(16)28-20)18(25)13-4-6-14(7-5-13)19(26)27-3;/h4-9,12H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNTWSDQLYSKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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